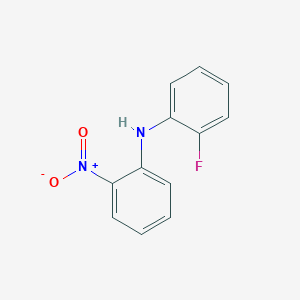

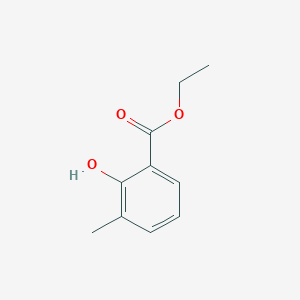

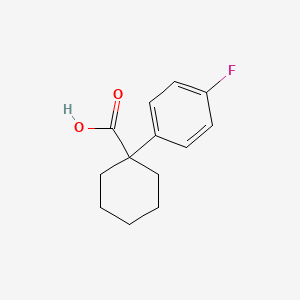

![molecular formula C14H11FN2 B1331416 2-(4-氟苯基)-8-甲基咪唑并[1,2-a]吡啶 CAS No. 380873-23-4](/img/structure/B1331416.png)

2-(4-氟苯基)-8-甲基咪唑并[1,2-a]吡啶

描述

The compound 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class, which is a group of heterocyclic aromatic organic compounds. These compounds have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorine atom on the phenyl ring at the 2-position is known to influence the biological activity of these compounds .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including those with fluorophenyl groups, typically involves multi-step reactions that may include aza-Diels-Alder reactions, as well as other cyclization and substitution reactions. For instance, tetrahydroimidazo[1,2-a]pyridine derivatives can be synthesized via a catalyst-free aza-Diels-Alder reaction, which has been shown to be influenced by the substituents on the phenyl ring . The synthesis of related compounds often involves the use of intermediates such as pyridin-4-ol and substituted anilines, with reactions including nitration, chlorination, N-alkylation, reduction, and condensation .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by a bridged N-heterocycle, where the nitrogen atom occupies a bridgehead position. This structural feature is crucial for the compound's biological activity and can be analyzed using various spectroscopic techniques such as MS, IR, and NMR . The introduction of a fluorine atom at specific positions on the phenyl ring can significantly affect the compound's properties, including its fluorescent characteristics .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions depending on their substituents. The introduction of electron-donating or electron-withdrawing groups can lead to changes in the compound's reactivity and its interaction with biological targets. For example, the presence of a fluoro group can enhance the insecticidal activity of these compounds . Additionally, the synthesis of bioisosteric replacements, such as 8-fluoroimidazo[1,2-a]pyridine, demonstrates the versatility of these compounds in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The introduction of substituents such as fluorine can lead to the formation of thermally stable solid compounds with distinct melting points and fluorescent properties . The physicochemical mimicry of imidazo[1,2-a]pyrimidine by 8-fluoroimidazo[1,2-a]pyridine showcases the potential of these compounds as bioisosteric replacements in drug design . The structure-activity relationship (SAR) studies of related thiazolopyrimidine derivatives indicate that the presence of a hydrophobic aryl ring system, such as a fluorophenyl group, can strongly influence anticancer activity .

科学研究应用

合成和在癌症研究中的细胞毒活性

- 2-甲基咪唑并[1,2-a]吡啶和喹啉取代的 2-氨基嘧啶衍生物的合成和细胞毒活性:这项研究涉及合成具有针对某些癌细胞系细胞毒活性的 2-甲基咪唑并[1,2-a]吡啶衍生物。它强调了这些化合物在开发潜在癌症治疗剂中的作用 (Vilchis-Reyes et al., 2010)。

在癌症治疗中的潜力

- 作为新型 PI3 激酶 p110α 抑制剂的咪唑并[1,2-a]吡啶衍生物的合成和生物学评估:本文讨论了作为 PI3 激酶 p110α 抑制剂的 2-(4-氟苯基)-8-甲基咪唑并[1,2-a]吡啶衍生物的发现和优化。这些化合物表现出有效的抑制活性和选择性,表明它们在癌症治疗中的潜在用途 (Hayakawa et al., 2007)。

安全和危害

未来方向

属性

IUPAC Name |

2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2/c1-10-3-2-8-17-9-13(16-14(10)17)11-4-6-12(15)7-5-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBRHPCMIXCPEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355548 | |

| Record name | 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine | |

CAS RN |

380873-23-4 | |

| Record name | 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

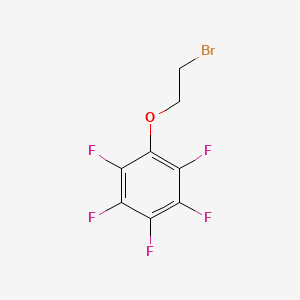

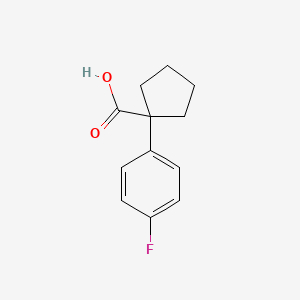

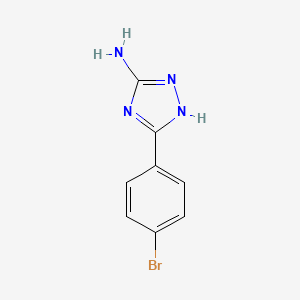

![5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1331346.png)

![4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1331350.png)